Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

Catalog No.
S742751
CAS No.
104484-71-1
M.F
C13H14NNaO3S
M. Wt
287.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

CAS Number

104484-71-1

Product Name

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate

IUPAC Name

sodium;3-(naphthalen-1-ylamino)propane-1-sulfonate

Molecular Formula

C13H14NNaO3S

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C13H15NO3S.Na/c15-18(16,17)10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13;/h1-3,5-8,14H,4,9-10H2,(H,15,16,17);/q;+1/p-1

InChI Key

HSOPFPPLFWZKJN-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCCCS(=O)(=O)[O-].[Na+]

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate, also known as N-(1-Naphthyl)-3-aminopropanesulfonic acid sodium, is a biochemical reagent commonly used in various scientific research applications, particularly in the field of life sciences [].

Enzyme Inhibitor:

One of the primary applications of Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is as an enzyme inhibitor. It can inhibit various enzymes, including ATPases, phosphatases, and sulfatases, by binding to their active sites and preventing substrate binding []. This property makes it a valuable tool for studying enzyme function and cellular processes.

Cell Lysis:

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can also be used for cell lysis, which is the process of breaking open cell membranes to release their contents. This is achieved by the detergent-like properties of the molecule, which disrupt the phospholipid bilayer of the cell membrane []. This application is helpful in isolating cellular components like proteins and nucleic acids for further analysis.

Protein Purification:

Due to its ability to interact with proteins, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be employed in protein purification protocols. It can be used in various chromatographic techniques, such as affinity chromatography, to separate specific proteins from complex mixtures [].

Other Applications:

Beyond the mentioned applications, Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate finds use in various other research areas, including:

  • Studying membrane transport processes []
  • Investigating signal transduction pathways
  • Developing diagnostic assays

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is a chemical compound with the molecular formula C₁₃H₁₄NNaO₃S and a molecular weight of 287.31 g/mol. This compound features a naphthalene ring substituted with an amino group, linked to a propane chain that terminates in a sulfonate group. It is primarily utilized in biochemical and pharmaceutical applications due to its ability to stabilize pH and enhance drug efficacy and shelf life .

The mechanism of action of Na-NAPS is primarily related to its use in ion-pairing chromatography. As mentioned earlier, it interacts with charged groups on biomolecules, altering their retention behavior on the chromatography column []. This allows for better separation and analysis of these molecules.

, including:

  • Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Acid-Base Reactions: The sulfonate group can dissociate in solution, making it useful in buffering systems.
  • Complexation Reactions: The amino group can form complexes with metal ions, which can be useful in various analytical applications.

This compound has demonstrated significant biological activity, particularly in:

  • Drug Formulation: It enhances the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability.
  • Cell Culture: Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is often used in cell culture media to maintain optimal pH levels and support cell growth .
  • Potential Antimicrobial Properties: Preliminary studies suggest it may exhibit antimicrobial activity, although further research is needed to confirm these effects.

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can be synthesized through several methods:

  • Direct Amination: Naphthalene derivatives are reacted with propanesulfonyl chloride in the presence of a base to yield the desired sulfonate.
  • Sulfonation Reaction: Naphthalene is first sulfonated to form naphthalenesulfonic acid, which is then reacted with an amine followed by neutralization with sodium hydroxide.
  • Coupling Reaction: The amino group can be introduced via coupling reactions involving diazonium salts derived from naphthalene .

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate finds applications across various fields:

  • Pharmaceuticals: Used as an excipient to enhance drug formulation and stability.
  • Biotechnology: Employed in biochemical assays and as a reagent in various laboratory procedures.
  • Analytical Chemistry: Acts as an ion-pairing agent in chromatography, improving the separation of compounds .

Interaction studies have indicated that Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate can influence the behavior of other compounds:

  • Ion-Pairing Interactions: It effectively forms ion pairs with cationic drugs, enhancing their solubility and stability.
  • Protein Binding Studies: Research suggests that this compound may alter the binding affinity of drugs to plasma proteins, impacting their pharmacokinetics.

Several compounds share structural or functional similarities with Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Sodium Naphthalene SulfonateContains multiple sulfonate groups on naphthaleneCommonly used as a dispersant and surfactant
4-Aminobenzenesulfonic AcidAn aromatic amine with a sulfonic acid groupPrimarily used as a dye intermediate
Benzene Sulfonic AcidSimple aromatic structure with a sulfonic acid groupWidely used in industrial applications

Sodium 3-(naphthalen-1-ylamino)propane-1-sulfonate is unique due to its specific combination of an amino group and a sulfonate on a propane chain, which enhances its utility in pharmaceutical formulations compared to its counterparts.

Dates

Modify: 2023-08-15

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